Linoleato de Glicidilo

Descripción general

Descripción

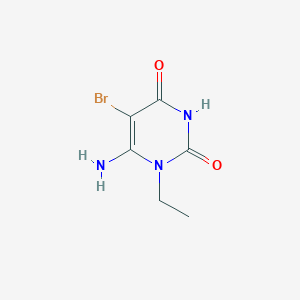

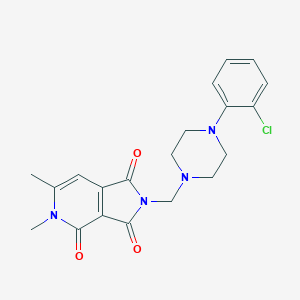

El éster glicidílico del ácido linoleico es una forma esterificada del ácido linoleico que contiene un grupo glicidilo. Es un compuesto de interés debido a su presencia en diversos aceites procesados y productos alimenticios, incluyendo algunas fórmulas infantiles . El compuesto se hidroliza in vivo a glicidol, que se sabe que es carcinógeno en ratas .

Aplicaciones Científicas De Investigación

El éster glicidílico del ácido linoleico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción principal del éster glicidílico del ácido linoleico implica su hidrólisis a glicidol en el tracto gastrointestinal. El glicidol, un epóxido, puede reaccionar con sitios nucleofílicos en moléculas biológicas, lo que lleva a posibles efectos tóxicos. Los objetivos moleculares incluyen el ADN y las proteínas, donde el glicidol puede formar aductores, lo que podría llevar a resultados mutagénicos y carcinógenos .

Análisis Bioquímico

Biochemical Properties

Glycidyl Linoleate is involved in various biochemical reactions. It is believed to be hydrolyzed by lipases to the parent glycidol in the gastrointestinal tract . Glycidol is an epoxide with a Group 2A designation by IARC—probably carcinogenic to humans .

Cellular Effects

The effects of Glycidyl Linoleate on cells are complex and multifaceted. For instance, linoleate, a member of the n-6 family, has been shown to significantly suppress the production of the proinflammatory cytokine interleukin-8 (IL8) in hepatocytes

Molecular Mechanism

The molecular mechanism of Glycidyl Linoleate involves its conversion to glycidol. Glycidol is a genotoxic carcinogen, and it is believed that the majority of glycidol is bound to a variety of fatty acids, such as glycidyl esters . When ingested as part of the diet, under the action of lipases, Glycidyl Linoleate is believed to release glycidol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycidyl Linoleate can change over time. For instance, it has been observed that the formation of glycidyl fatty acid esters and 3-monochloro-1,2-propanediol fatty acid esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature .

Metabolic Pathways

Glycidyl Linoleate is involved in the metabolic pathway of glycidol formation. Glycidol is formed during the deodorization process at high temperatures in the refining process of edible oil

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster glicidílico del ácido linoleico se puede sintetizar mediante la esterificación del ácido linoleico con glicidol. La reacción generalmente implica el uso de un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del enlace éster .

Métodos de producción industrial: En entornos industriales, la producción de ésteres glicidílicos, incluido el éster glicidílico del ácido linoleico, a menudo ocurre durante el paso de desodorización del refinado de aceite. Este proceso implica calentar aceites a temperaturas superiores a 200 °C, lo que lleva a la formación de ésteres glicidílicos a través de una serie de reacciones que descomponen las grasas y los aceites .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster glicidílico del ácido linoleico experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El enlace éster puede ser hidrolizado por lipasas en el tracto gastrointestinal, liberando glicidol y ácido linoleico.

Sustitución: El grupo glicidilo puede participar en reacciones de sustitución nucleofílica, donde el anillo epóxido se abre por nucleófilos.

Reactivos y condiciones comunes:

Hidrólisis: Catalizado por lipasas o condiciones ácidas/básicas.

Oxidación: Generalmente ocurre bajo condiciones ambientales con exposición al aire y la luz.

Sustitución: Requiere nucleófilos como aminas o tioles en condiciones suaves.

Productos principales:

Hidrólisis: Glicidol y ácido linoleico.

Oxidación: Peróxidos y otros productos de degradación oxidativa.

Sustitución: Varios derivados glicidílicos sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El éster glicidílico del ácido linoleico es similar a otros ésteres glicidílicos de ácidos grasos, como:

- Éster glicidílico del ácido palmítico

- Éster glicidílico del ácido esteárico

- Éster glicidílico del ácido oleico

- Éster glicidílico del ácido linolénico

Unicidad: El éster glicidílico del ácido linoleico es único debido a su componente específico de ácido graso, el ácido linoleico, que es un ácido graso esencial con dos dobles enlaces. Esta característica estructural influye en su reactividad química y efectos biológicos en comparación con otros ésteres glicidílicos .

Propiedades

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)